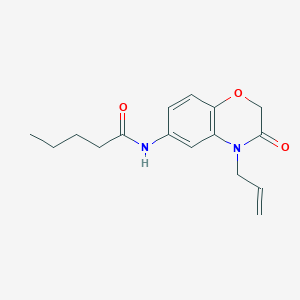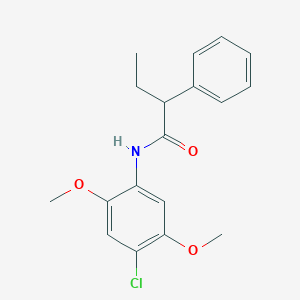
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, in recent years, it has also gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide acts as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. Its hallucinogenic effects are thought to be due to its ability to activate these receptors and alter the activity of certain neural circuits in the brain.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide are not fully understood. However, it has been shown to increase levels of the neurotransmitter dopamine in certain regions of the brain, which may contribute to its euphoric effects. It has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in studies where minimizing the amount of drug administered is important. However, its potential for abuse and lack of research on its long-term effects are limitations that should be considered.
Orientations Futures
There are several potential future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies investigating its mechanism of action and long-term effects are needed to fully understand its potential benefits and risks. Finally, the development of new and improved synthesis methods could help to facilitate research on this compound.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide involves the reaction between 2C-C and 4-chloro-2,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 2-phenylbutanoyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used in studies investigating the role of serotonin receptors in the brain and has shown promise in the treatment of certain psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-13(12-8-6-5-7-9-12)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h5-11,13H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSYKXHKLKHRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

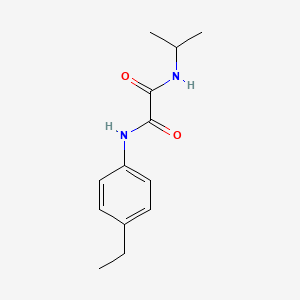
![1-(4-methylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050120.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5050127.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5050135.png)

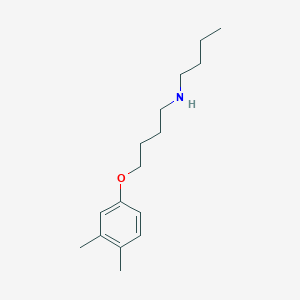
![N-(4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5050160.png)
![1-(2-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5050167.png)
![(4-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5050174.png)
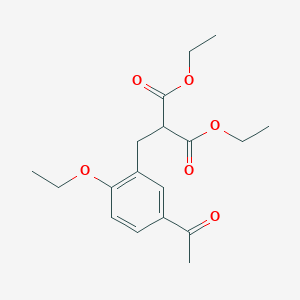

![N-{3-[(diethylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5050193.png)
